![molecular formula C9H9ClF3N5 B1473285 ({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride CAS No. 1426290-69-8](/img/structure/B1473285.png)
({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methyl)amine hydrochloride
Overview
Description
This compound is related to 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), an entactogenic drug that selectively promotes the release of serotonin . It’s also structurally similar to fluoxetine, an antidepressant drug .
Chemical Reactions Analysis
The thermal behavior of related compounds like fluoxetine hydrochloride has been investigated using thermoanalytical techniques . After melting, fluoxetine decomposes, releasing 4-trifluoromethylphenol, methylamine .
Scientific Research Applications
TFMAH is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and drug discovery. It has been used in studies of the metabolism of drugs, as well as the development of novel therapeutic agents. Additionally, it has been used to study the effects of environmental contaminants on the human body.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing a trifluoromethyl group, have been found to interact with various receptors . For instance, fluoxetine, a compound with a trifluoromethyl group, is known to interact with the serotonin reuptake transporter protein .
Mode of Action
For example, fluoxetine, a compound with a similar trifluoromethyl group, blocks the reuse of serotonin by inhibiting the reuptake transporter protein, which is located in the presynaptic terminal .
Biochemical Pathways
For instance, fluoxetine, a compound with a trifluoromethyl group, affects the serotonin pathway .
Pharmacokinetics
The trifluoromethyl group in similar compounds has been found to significantly affect pharmaceutical growth .
Result of Action
For instance, fluoxetine, a compound with a similar trifluoromethyl group, leads to increased levels of serotonin, resulting in greater serotonin receptor activation .
Advantages and Limitations for Lab Experiments
The main advantage of using TFMAH in laboratory experiments is its ability to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it has been shown to inhibit protein-protein interactions, which can be used to study the effects of drugs on the body. The main limitation of using TFMAH in laboratory experiments is its potential to cause cell toxicity, which can lead to cell death.
Future Directions
The future directions for TFMAH include further research into its potential to inhibit cytochrome P450 enzymes and protein-protein interactions, as well as its ability to affect biochemical and physiological processes. Additionally, further research into its potential to cause cell toxicity and its effects on the environment would be beneficial. Additionally, further research into its potential to be used as a therapeutic agent would be beneficial. Finally, research into its potential to be used in drug discovery and development would be beneficial.
Safety and Hazards
properties
IUPAC Name |
[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N5.ClH/c10-9(11,12)6-2-1-3-7(4-6)17-8(5-13)14-15-16-17;/h1-4H,5,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGORBXGQNWZAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NN=N2)CN)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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